N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide
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Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with ethoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-diethoxyphenylacetic acid.
Amidation Reaction: The 3,4-diethoxyphenylacetic acid is then reacted with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.
Reduction: Formation of N-[2-(3,4-diethoxyphenyl)ethyl]morpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
N-[2-(3,4-dimethoxyphenyl)ethyl]morpholine-4-carboxamide: A closely related compound with methoxy groups instead of ethoxy groups.
Uniqueness
N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide is unique due to the presence of ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The morpholine ring and carboxamide group also contribute to its distinct properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H26N2O4 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C17H26N2O4/c1-3-22-15-6-5-14(13-16(15)23-4-2)7-8-18-17(20)19-9-11-21-12-10-19/h5-6,13H,3-4,7-12H2,1-2H3,(H,18,20) |
InChI Key |
XSYHSZLBZHGYNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)N2CCOCC2)OCC |
Origin of Product |
United States |
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